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Compound of Interest |

Compound Name: 3-(Hexadecyloxy)propylamine
CAS No.: 4673-33-0
Cat. No.: B1619834

Senior Application Scientist Desk

Status: Active | Topic: Cationic Ether Lipid Aggregation | Molecule: CAS 5908-87-2[1][2][3]

Introduction

Welcome to the technical support center for 3-(Hexadecyloxy)propylamine (HOPA). As a
Senior Application Scientist, | understand that working with single-tail primary amine lipids
presents unique thermodynamic challenges compared to modern tertiary amine ionizable
lipids.

HOPA is an amphiphilic ether lipid with a 16-carbon (hexadecyl) hydrophobic tail and a primary
amine headgroup.[2][3] Its high hydrophobicity (C16) combined with a high pKa (typically ~10.5
for primary amines) makes it prone to critical aggregation if ionic strength, pH, and solvent
polarity are not rigorously controlled.[2][3]

This guide moves beyond basic "mixing instructions" to address the causality of aggregation—
whether it is thermodynamic (solubility limit) or kinetic (colloidal instability).[3]

Part 1: Critical Parameter Assessment (Pre-
Formulation)
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Before troubleshooting a crashed formulation, validate your core parameters.[2][3] Aggregation

in HOPA formulations is often a result of ignoring the Krafft Point or the pKa/pH interplay.

Physical Property Reference Table

Parameter Value | Characteristic Impact on Aggregation
] Affects molar calculations for
Molecular Weight ~299.5 g/mol ]
N/P ratios.[1][2][3]
High pKa (~10.5). Permanently
) ) cationic at pH 7.[1][2][3]4.
Headgroup Primary Amine (-NH-2)

Strong electrostatic binding to
anions.[2][3]

Tail Structure

C16 (Hexadecyl) Ether

High hydrophobicity.[1][2][3]
Requires ethanol or heat to
solubilize.[2][3]

Solubility (Water)

Low (< 1 mg/mL at neutral pH)

Major Aggregation Trigger.
Must be protonated (pH < 9) or
in surfactant micelles to
dissolve.[1][2][3]

Critical Micelle Concentration
(CMC)

Low (~uM range)

Monomers rapidly self-
assemble.[1][2][3] Below CMC,
adsorption dominates; above
CMC, micelles form.[2][3]

The Solubility-pH Trap

Unlike tertiary amines (e.g., MC3, SM-102) which are neutral at physiological pH, HOPA

remains charged.[2][3]

e At pH < 9: The amine is protonated (

).[2][3] The molecule acts as a cationic surfactant.[2][3][4] It is soluble but will aggregate
violently with anionic species (RNA/DNA/Proteins) via electrostatic bridging.[2][3]

e At pH > 10: The amine deprotonates (
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).[2][3] The molecule loses charge, becomes hydrophobic, and precipitates immediately out
of aqueous solution.

Part 2: Troubleshooting Workflow (Interactive
Guide)

Scenario A: "My lipid precipitated during stock
preparation.”

Diagnosis: You likely attempted to dissolve HOPA directly in a neutral aqueous buffer or cold
ethanol.[2][3]

Protocol 1: Robust Stock Solubilization

e Solvent Choice: Use 100% Ethanol (anhydrous) or Methanol.[2][3] Do not use water for initial
stocks.[2][3]

o Thermal Activation: Heat the solvent to 40-50°C. The C16 tail has a phase transition
temperature; you must be above this to break crystal packing.[2]

 Acidification (Optional but Recommended): If you must have an aqueous stock, you must
acidify.[2][3] Add 10-20mM HCI or Citrate Buffer (pH 4.0).[2][3]

o Why? Protonation of the headgroup creates repulsion between lipid monomers, preventing
crystallization.

Scenario B: "My LNP formulation aggregated upon
mixing with RNA."

Diagnosis: This is usually Electrostatic Bridging.[2][3] Because HOPA is a primary amine, it
binds nucleic acids too tightly, displacing water and causing hydrophobic collapse.[2][3]

Protocol 2: Controlled Microfluidic Mixing
o Flow Rate Ratio (FRR): Increase the Aqueous:Ethanol ratio to 3:1 or 4:1.

» Total Flow Rate (TFR): Increase TFR to >12 mL/min (benchtop scale).
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o Mechanism:[1][2][3][5][6][7][8] Higher TFR increases the Reynolds number, ensuring rapid
mixing (< 2 ms). This traps the lipid in a kinetically stable nanoparticle state before large
thermodynamic aggregates can form.

e N/P Ratio Adjustment:
o Calculate the Nitrogen (Lipid) to Phosphate (RNA) ratio.[2][3][9]

o Recommendation: For primary amines, an N/P of 6:1 to 10:1 is standard.[2][3] Too low
(e.g., 2:1) leads to neutral particles that aggregate instantly.[2][3]

Scenario C: "The formulation became cloudy after
dialysis (Buffer Exchange)."

Diagnosis:Ostwald Ripening or Salt-Induced Shielding.[2][3]

 If you dialyzed into PBS (150mM NacCl), the salt ions shielded the positive charge of the
HOPA, reducing the Debye length. The particles lost colloidal stability and fused.

Protocol 3: Stabilization via PEG-Lipids
e Immediate Fix: Add a PEG-Lipid (e.g., PEG2000-DMG) at 1.5% to 3.0% molar ratio.[2][3]

» Why? The PEG layer provides steric hindrance, physically preventing the hydrophobic HOPA
cores from touching and fusing, even when salt shields the charge.

Part 3: Visual Troubleshooting Logic

Use this decision tree to identify the root cause of your aggregation.
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Observation: Aggregation/Precipitation

Is it in Organic Solvent or Aqueous?

Water/Buffer

Aqueous Formulation Organic Stock (Ethanol)
Contains RNA/DNA? Is Temp > 40°C?

No (Cloudy) |Yes (Precipitate)

Cause: Electrostatic Bridging Action: Heat to 50°C

luesi (N/P Ratio too low) (Krafft Point Issue)

Cause: Amine Deprotonation

i ?
(Loss of Charge) Buffer contains Salt?

Cause: lonic Shielding

Action: Increase PEG-Lipid

Click to download full resolution via product page
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Figure 1: Decision tree for diagnosing aggregation in 3-(Hexadecyloxy)propylamine
formulations. Blue nodes indicate decision points; Red nodes indicate root causes; Green
nodes indicate solutions.

Part 4: Frequently Asked Questions (FAQS)

Q1: Can | use HOPA as a direct replacement for DOTAP? A: Yes, but with caution.[2][3] Both
are permanently cationic at physiological pH.[2][3] However, HOPA is a single-tail lipid,
whereas DOTAP is a double-tail lipid.[2][3] HOPA forms micelles (high curvature) rather than
stable bilayers (low curvature) on its own.[2][3]

o Correction: You must mix HOPA with a "helper lipid" like Cholesterol or DSPC (typically 40-
50 mol%) to force it into a laminar/LNP structure.[2][3] Pure HOPA will form micelles that may
disrupt membranes aggressively (toxicity).[2][3]

Q2: My patrticle size (DLS) is showing a PDI > 0.3. Is this aggregation? A: A Polydispersity
Index (PDI) > 0.3 indicates a heterogeneous population.[2][3] While not "visible" precipitation, it
is micro-aggregation.[2][3]

e Fix: Increase the ethanol mixing rate or perform extrusion through a 0.1 um polycarbonate
membrane at 50°C. The heat ensures the C16 tail is fluid during sizing.

Q3: Why does my formulation aggregate when | add PBS? A: The "Salting Out" effect. The
primary amine on HOPA has a high charge density.[2] Chloride ions (

) in PBS bind tightly to the amine, screening the charge that keeps particles apart.

» Fix: Formulate in a low-ionic strength buffer (e.g., 20mM Tris or HEPES) first.[2][3] Only
introduce salt after the particles are formed and stabilized with PEG-lipids.[2][3]

Part 5: Validation Protocol (Self-Validating System)
To ensure your troubleshooting worked, you must validate the colloidal stability.

Protocol: Dynamic Light Scattering (DLS) with Thermal Stress

» Prepare Sample: Dilute LNP 1:100 in PBS.
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Measurement 1: Measure Size (Z-avg) and PDI at 25°C.

Stress Test: Incubate sample at 37°C for 1 hour (mimics body temp).

Measurement 2: Measure Size/PDI again.

Criteria:
o Pass: Size change < 10% and PDI remains < 0.2.
o Fail: Size doubles or PDI spikes. (Indicates lack of steric stabilization; add more PEG).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Propylamine (CAS 107-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
e 2. Laurixamine | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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